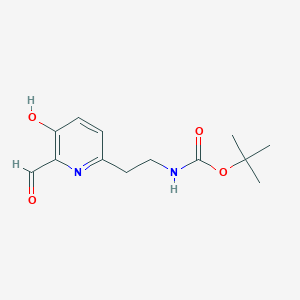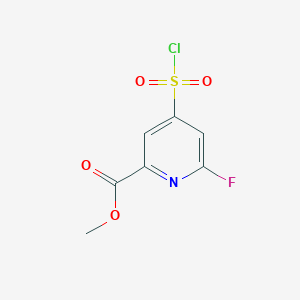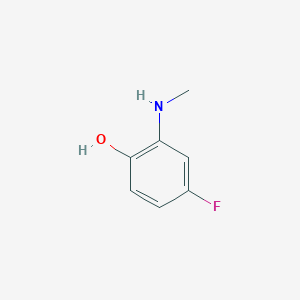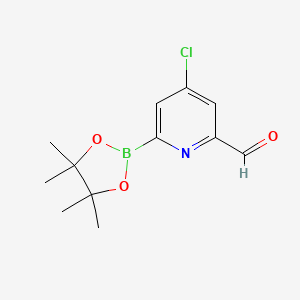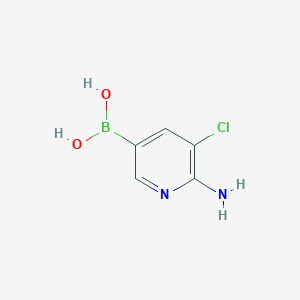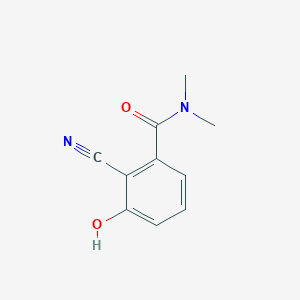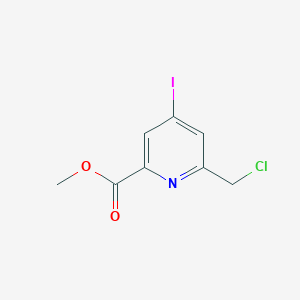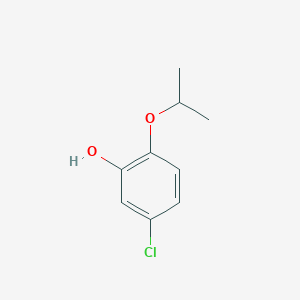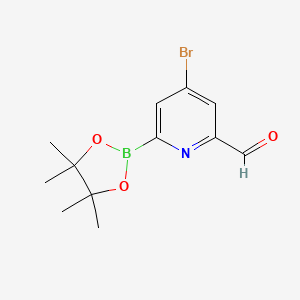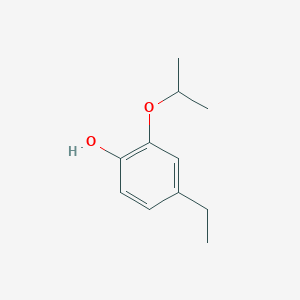
4-Ethyl-2-isopropoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-(propan-2-yloxy)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-(propan-2-yloxy)phenol typically involves the alkylation of phenol derivatives. One common method is the Williamson ether synthesis, where phenol is reacted with an alkyl halide in the presence of a base. For instance, the reaction of 4-ethylphenol with isopropyl bromide in the presence of a strong base like sodium hydride can yield 4-ethyl-2-(propan-2-yloxy)phenol .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2-(propan-2-yloxy)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-(propan-2-yloxy)phenol has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex organic molecules.
Biology: Phenol derivatives are often studied for their antimicrobial and antioxidant properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-ethyl-2-(propan-2-yloxy)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.
4-Ethylphenol: Similar structure but lacks the isopropoxy group.
2-Isopropoxyphenol: Similar structure but lacks the ethyl group.
Uniqueness
These substituents can enhance its solubility, stability, and interaction with other molecules compared to simpler phenol derivatives .
Eigenschaften
Molekularformel |
C11H16O2 |
|---|---|
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
4-ethyl-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C11H16O2/c1-4-9-5-6-10(12)11(7-9)13-8(2)3/h5-8,12H,4H2,1-3H3 |
InChI-Schlüssel |
SOKRJYILBKTRHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[(1-Methoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)](/img/structure/B14852561.png)

